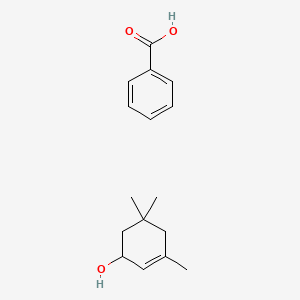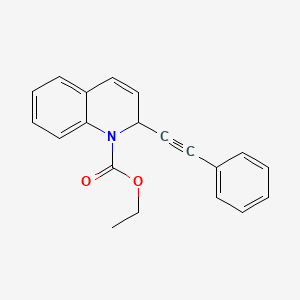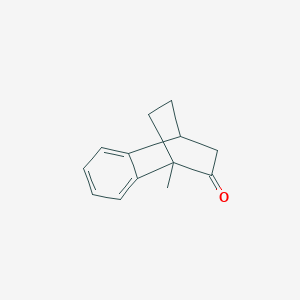
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hexanyl group with a ketone functionality. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with a suitable hexanyl derivative under controlled conditions. The intermediate compounds are typically prepared by amination and cyclization reactions. For example, the intermediate glycidylacetamide can be synthesized by the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler analog with similar amide functionality.
N-(5-methyl-2-oxo-3-hexanyl)acetamide: Lacks the methyl group on the nitrogen atom.
N-Methyl-N-(3-oxo-2-phenyl)acetamide: Contains a phenyl group instead of the hexanyl group.
Uniqueness
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the methyl and hexanyl groups allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-methyl-N-(5-methyl-2-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-10(8(3)12)11(5)9(4)13/h7,10H,6H2,1-5H3 |
InChI Key |
GEZTYDOFBWWBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)





![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)

![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
